molecular formula C10H9F2N3O B2710550 2-[1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol CAS No. 1250323-41-1

2-[1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol

Cat. No. B2710550
CAS RN: 1250323-41-1
M. Wt: 225.199
InChI Key: AYSNQONEHWHSTI-UHFFFAOYSA-N
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Description

The compound “2-[1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol” is a derivative of fluoro-phenyl compounds. These compounds often have interesting biological activities .


Molecular Structure Analysis

The molecular structure of a related compound, “(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine”, has been analyzed .


Physical And Chemical Properties Analysis

The physical and chemical properties of a related compound, “2-Bromo-1-(3,4-difluorophenyl)ethanone”, have been analyzed .

Scientific Research Applications

Process Development in Antifungal Agents

A significant application of "2-[1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol" derivatives is in the synthesis of antifungal agents like Voriconazole. Voriconazole is synthesized through a process that involves the addition of a 4-(1-metalloethyl)-5-fluoropyrimidine derivative to 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone. The synthetic process includes steps such as metalation, reaction condition variations, and diastereomeric salt resolution for establishing the absolute stereochemistry. This showcases the compound's relevance in developing broad-spectrum antifungal medications (Butters et al., 2001).

Analytical Method Development for Genotoxic Impurities

Another research application involves the development and validation of an analytical method for the quantitative determination of genotoxic impurities and their precursors in drug samples, specifically fluconazole. Liquid chromatography–tandem mass spectrometry (LC-MS/MS) analysis was utilized for this purpose, highlighting the compound's importance in ensuring drug safety and efficacy (Devanna & Reddy, 2016).

Synthesis of New Antifungal 1,2,4-Triazoles

The compound has also been a precursor in the synthesis of new 1,2,4-triazoles with antifungal properties. These triazoles, possessing a difluoro(heteroaryl)methyl moiety, were synthesized from reactions involving ethyl 2,2-difluoro(heteroaryl)acetate with phenyllithiums and demonstrated significant in vitro antifungal activity, comparing favorably with itraconazole (Eto et al., 2000).

Spectroscopic Studies and Chemical Characterization

A derivative of "this compound" was subjected to comprehensive spectroscopic studies, including FT-IR, Raman, mass, 1H NMR, and 13C NMR analyses. Density functional theory (DFT) studies were employed for characterization, revealing insights into the molecule's stability, electron charge density, and hyper-conjugative interactions. This application underscores the compound's significance in understanding molecular properties and interactions (Zacharias et al., 2018).

Safety and Hazards

The safety and hazards of a related compound, “2-Bromo-1-(3,4-difluorophenyl)ethanone”, have been documented .

properties

IUPAC Name

2-[1-(3,4-difluorophenyl)triazol-4-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2N3O/c11-9-2-1-8(5-10(9)12)15-6-7(3-4-16)13-14-15/h1-2,5-6,16H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYSNQONEHWHSTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=C(N=N2)CCO)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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